(+)-Gallocatechin

Chinese Name
(+)-没食子儿茶素
English Name
(+)-Gallocatechin
标识符
CAS No.
970-73-0
Molecular Formula
C15H14O7
Molecular Weight
306.2700
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
306.2700
druglikeness.valid
TPSA
TPSA
130.6100
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
0.8217
druglikeness.valid
LogD
LogD
0.7561
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
0.8459
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
0.1563
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
低
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
68.6470
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
0.6
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
有
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
1.6700
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
3.5209
druglikeness.valid
MRTD
MRTD
是
druglikeness.valid
Skin_Sens
Skin_Sens
是
druglikeness.valid
Resp_Sens
Resp_Sens
否
druglikeness.valid
Photo_tox
Photo_tox
无
druglikeness.valid
Ser_ALK
Ser_ALK
是
druglikeness.valid
Ser_GGT
Ser_GGT
否
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
是
druglikeness.valid
Ser_ALT
Ser_ALT
否
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
动脉粥样硬化
Atherosclerosis
Corresponding Targets:
阿尔茨海默病
Alzheimer's Disease
Corresponding Targets:
2型糖尿病
Type 2 Diabetes Mellitus
Corresponding Targets:
结直肠癌
Colorectal Cancer
Corresponding Targets:
骨关节炎
Osteoarthritis
Corresponding Targets:
Plant Sources
相关化合物

四乙酰柚皮素查尔酮
Tetraacetylnaringenin chalcone
CAS号:42385-90-0
分子式:C23H20O9
分子量:440.4040

四乙酰柚皮素查尔酮
Tetraacetylnaringenin chalcone
CAS号:42385-90-0
分子式:C23H20O9
分子量:440.4040

3-甲氧基-2,4,6-三(甲氧基甲氧基)苯乙酮
3-Methoxy-2,4,6-tris(methoxymethoxy)acetophenone
CAS号:53000-16-1
分子式:C15H22O8
分子量:330.3330

1-(2,4,6-三羟基-3-甲氧基苯基)乙酮
1-(2,4,6-Trihydroxy-3-methoxyphenyl)ethanone
CAS号:16297-01-1
分子式:C9H10O5
分子量:198.1740

马甲子素A
Paliurusene A
CAS号:2049588-41-0
分子式:C48H60O9
分子量:780.9990

橙皮素二氢查耳酮-7-O-葡萄糖苷
Hesperetin dihydrochalcone glucoside
CAS号:21940-36-3
分子式:C22H26O11
分子量:466.4390